2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride
Overview
Description
2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride (BCMBSC) is a reagent used in organic synthesis, specifically in the preparation of aryl and vinyl sulfones. BCMBSC is a versatile and efficient reagent, capable of reacting with a variety of substrates and providing a wide range of products. It is also a relatively inexpensive reagent, making it an attractive choice for organic synthesis.
Mechanism Of Action
The mechanism of action of 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride is not fully understood. However, it is believed that the reaction between 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride and the substrate occurs through a nucleophilic substitution reaction. In this reaction, the bromine atom of 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride is replaced by the nucleophile (the substrate) and the resulting product is a sulfonyl chloride.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride are not fully understood. However, it is believed that the reaction of 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride with substrates may result in the formation of toxic byproducts, such as aryl sulfonamides and aryl sulfonates. Additionally, 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which may lead to adverse effects.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride in laboratory experiments include its relatively low cost, its versatility in reacting with a variety of substrates, and its ability to provide a wide range of products. Additionally, 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride is relatively easy to handle and store, making it an attractive choice for laboratory experiments.
The main limitation of using 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride in laboratory experiments is its potential to generate toxic byproducts. Additionally, 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride may act as an inhibitor of certain enzymes, which could lead to adverse effects.
Future Directions
Future research on 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride could focus on improving the efficiency of the reaction and reducing the potential for toxic byproducts. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride, as well as its potential to act as an inhibitor of certain enzymes. Additionally, research could be conducted to explore new applications for 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride, such as the synthesis of new organic compounds or the preparation of new aryl or vinyl sulfones. Finally, research could be conducted to explore the potential of 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride as a catalyst for other organic reactions.
Scientific Research Applications
2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride is used in a variety of scientific research applications, including the synthesis of aryl and vinyl sulfones, the preparation of aryl chlorides, and the preparation of aryl bromides. Additionally, 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride has been used in the synthesis of a variety of other organic compounds, including aryl and vinyl sulfonamides, aryl and vinyl sulfonates, and aryl and vinyl sulfones.
properties
IUPAC Name |
2-bromo-6-cyano-4-methoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO3S/c1-14-6-2-5(4-11)8(7(9)3-6)15(10,12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGPEPGJPRXCMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.